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Tetrakis(ethylamino)silane

Atomic Layer Deposition SiO2 thin films gate dielectric

Tetrakis(ethylamino)silane [Si(NHC2H5)4, CAS 17865-94-0] is a homoleptic primary aminosilane with molecular formula C8H24N4Si and a molecular weight of 204.39 g/mol. It belongs to the tetra(amino)silane class but is structurally differentiated from its fully alkylated analogs — such as tetrakis(dimethylamino)silane (TDMA-Si), tetrakis(ethylmethylamino)silane (TEMAS), and tetrakis(diethylamino)silane (TDEA-Si) — by the presence of four reactive N–H groups.

Molecular Formula C8H24N4Si
Molecular Weight 204.39 g/mol
CAS No. 17865-94-0
Cat. No. B8484168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylamino)silane
CAS17865-94-0
Molecular FormulaC8H24N4Si
Molecular Weight204.39 g/mol
Structural Identifiers
SMILESCCN[Si](NCC)(NCC)NCC
InChIInChI=1S/C8H24N4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h9-12H,5-8H2,1-4H3
InChIKeyJWJYZMSZUGCIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylamino)silane (CAS 17865-94-0) – Compound Class and Key Differentiation from Other Tetra(amino)silanes


Tetrakis(ethylamino)silane [Si(NHC2H5)4, CAS 17865-94-0] is a homoleptic primary aminosilane with molecular formula C8H24N4Si and a molecular weight of 204.39 g/mol [1]. It belongs to the tetra(amino)silane class but is structurally differentiated from its fully alkylated analogs — such as tetrakis(dimethylamino)silane (TDMA-Si), tetrakis(ethylmethylamino)silane (TEMAS), and tetrakis(diethylamino)silane (TDEA-Si) — by the presence of four reactive N–H groups. This N–H functionality opens a condensation polymerization pathway that is inaccessible to secondary-amino counterparts, enables reactivity with organometallic reagents (e.g., trialkylaluminium compounds) to form heterometallic precursors, and defines an atomic layer deposition (ALD) process window that delivers SiO2 films whose physical and electrical properties are equivalent to those of low-pressure chemical vapor deposition (LPCVD) films [2].

Why Tetrakis(ethylamino)silane Cannot Be Swapped Blindly for Another Tetra(amino)silane


Tetra(amino)silanes are not interchangeable drop-in precursors because the amino ligand structure — primary (N–H) vs. secondary (N-alkyl2) and the alkyl chain length — simultaneously governs three procurement-critical performance parameters: (i) volatility for reliable vapor delivery; (ii) surface reactivity that dictates ALD growth rate and impurity incorporation; and (iii) thermal decomposition pathway that determines ceramic yield and composition. A systematic study of tetrakis(dialkylamino)silanes demonstrated that volatility systematically decreases with each additional ethyl group [1]. More fundamentally, the fully alkylated analogs TDMA-Si and TDEA-Si possess no N–H groups: they cannot undergo condensation polymerization to polysilazanes and are therefore inert as single-source ceramic precursors. The patent literature further documents that TDMA-Si and TDEA-Si suffer from slow film-deposition rates at low temperatures, constraining their ALD/CVD process windows [2]. The quantitative evidence below identifies exactly where tetrakis(ethylamino)silane delivers measurably different — and, for specific applications, uniquely enabling — performance.

Quantitative Differentiation Evidence for Tetrakis(ethylamino)silane vs. Closest Analogs


ALD SiO2 Growth Rate and Film Quality at High Temperature vs. Lower-Temperature Alternatives

Tetrakis(ethylamino)silane (TEAS) combined with O3 exhibits self-limiting ALD growth of SiO2 with a saturated growth rate of 0.17 nm/cycle at 478 °C and produces films whose physical and electrical properties are equivalent to those of LPCVD films [1]. By contrast, tetrakis(ethylmethylamino)silane (TEMAS) — a fully alkylated analog — delivered a growth rate of 0.38 nm/cycle (3.8 Å/cycle) at 220 °C when used with Hf(OtBu)4 for hafnium silicate films, but this value was obtained in a different materials system and is not directly comparable for pure SiO2 ALD [2]. The TEAS process window extends from 365 to 514 °C, with films deposited at 478–514 °C showing minimal C and N impurities; films grown at 365–404 °C exhibit higher growth rates (0.20–0.21 nm/cycle) but contain measurable carbon and nitrogen contamination [1].

Atomic Layer Deposition SiO2 thin films gate dielectric

Condensation Polymerization Capability: N–H Groups Enable Polysilazane and Ceramic Precursor Route

Tetrakis(ethylamino)silane undergoes condensation polymerization upon heating via its four N–H groups, forming a polysilazane that, upon further pyrolysis, thermally decomposes to silicon nitride/silicon carbide (Si3N4/SiC) ceramics [1]. This pathway is fundamentally inaccessible to fully N-alkylated analogs (TDMA-Si, TDEA-Si, TEMAS) because they lack N–H bonds and cannot form Si–N–Si cross-links through condensation. The 1991 study by Narsavage et al. established the complete thermal transformation sequence: condensation polymerization of the monomer → cross-linked polysilazane → pyrolysis to Si3N4/SiC ceramic composite [1].

Preceramic polymer Si3N4/SiC ceramics condensation polymerization

Volatility Ranking Among Tetra(amino)silanes: Intermediate Vapor Pressure for Balanced Delivery

A systematic characterization of halide-free tetrakis(dialkylamino)silanes established that volatility decreases monotonically with increasing alkyl group size [1]. Based on this class-level trend, tetrakis(ethylamino)silane occupies an intermediate volatility position: it is less volatile than tetrakis(dimethylamino)silane (TDMA-Si, CAS 1624-01-7; bp 196 °C at 760 mmHg; vapor pressure 0.316 mmHg at 25 °C [2]) but substantially more volatile than tetrakis(diethylamino)silane (TDEA-Si, CAS 17048-10-1; bp 344.4 °C at 760 mmHg; vapor pressure 6.61 × 10⁻⁵ mmHg at 25 °C ). This intermediate vapor pressure profile offers a practical compromise: sufficient volatility for vapor delivery without the excessive evaporative losses or safety concerns associated with the highly volatile TDMA-Si (flash point 34 °C).

precursor volatility vapor pressure vapor delivery

Reactivity with Organometallic Reagents: Formation of Heterometallic Alumosilazane Precursors

Tetrakis(ethylamino)silane reacts with trialkylaluminium compounds AlR3 (R = Me, Et) via partial deprotonation of its N–H groups to form dimeric alumosilazane complexes [RAl(μ-NHEt)(μ-NEt)2Si(NHEt)]2 in high yield, as confirmed by single-crystal X-ray diffraction [1]. This reactivity is contingent on the presence of acidic N–H protons; fully alkylated analogs such as TDMA-Si, TDEA-Si, and TEMAS lack these protons and cannot participate in analogous deprotonation–coordination chemistry. The resulting alumosilazanes represent a new structural motif of alternating edge- and corner-sharing SiN4 and AlCN3 tetrahedra with μ-NHEt and μ-NEt double bridges, offering potential as single-source precursors for Al–Si–N ceramics [1].

heterometallic precursors alumosilazane single-source ceramic precursor

Procurement-Relevant Application Scenarios for Tetrakis(ethylamino)silane


High-Temperature ALD of LPCVD-Equivalent SiO2 Gate Dielectrics (Semiconductor Manufacturing)

When the target film quality must match LPCVD SiO2 but the fabrication flow cannot tolerate chlorine from SiCl4-based precursors, tetrakis(ethylamino)silane + O3 ALD at 478–514 °C delivers SiO2 films with electrical and physical properties equivalent to LPCVD films [1]. This high-temperature window exploits the thermal stability of TEAS's N–H bonds, enabling impurity desorption that is not achievable with the more volatile, lower-boiling TEMAS (bp ~40 °C) or with TDMA-Si, which is typically employed at lower substrate temperatures where carbon and nitrogen retention is more problematic [1][2].

Single-Source Molecular Precursor for Si3N4/SiC Ceramic Composites (Non-Oxide Ceramics R&D)

For laboratories synthesizing silicon nitride/silicon carbide composite ceramics or polysilazane preceramic binders, TEAS is the only tetra(amino)silane monomer that can be polymerized via condensation of its N–H groups to form a polysilazane, which is then pyrolyzed to Si3N4/SiC [2]. Fully alkylated analogs (TDMA-Si, TDEA-Si, TEMAS) cannot polymerize through this route and require co-reactants or alternative multi-component precursor systems. The thermal decomposition pathway of TEAS-derived polysilazane has been characterized in detail, providing a validated process for ceramic matrix composite infiltration and fiber coating applications [2].

Synthesis of Structurally Defined Si–Al–N Heterometallic Precursors (Advanced Ceramic Precursor Chemistry)

Research groups developing single-source precursors for SiAlON or Al–Si–N ceramics can exploit the N–H acidity of TEAS to directly form dimeric alumosilazane complexes via reaction with AlMe3 or AlEt3, as demonstrated by Kaskel et al. [3]. This one-step route circumvents the salt-metathesis sequences required when using secondary-amino silanes. The resulting molecular clusters feature well-defined SiN4–AlCN3 tetrahedral frameworks and can serve as stoichiometrically controlled precursors for Al–Si–N materials [3].

Chlorine-Free SiO2 ALD with Broad Process Window for Research-Grade Film Optimization

TEAS offers an experimentally demonstrated ALD temperature window spanning 325–514 °C with tunable growth characteristics: higher growth rates (0.20–0.21 nm/cycle) in the 365–404 °C regime, or higher-purity films at 478–514 °C with a saturated rate of 0.17 nm/cycle [1]. This breadth is valuable for academic and industrial R&D groups optimizing SiO2 film properties (density, refractive index, breakdown voltage) across different thermal budgets. The chlorine-free chemistry eliminates ammonium chloride by-product accumulation in exhaust lines, a known operational drawback of SiCl4-based ALD [4].

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